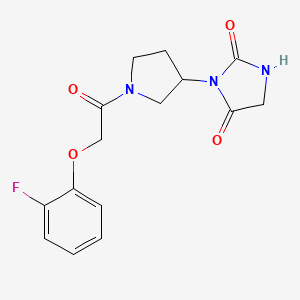

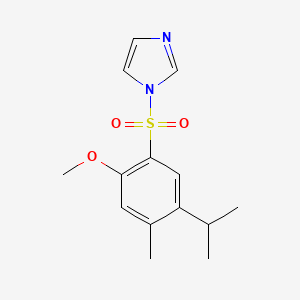

3-(1-(2-(2-Fluorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Discovery and Optimization of CB2 Receptor Agonists

The research on 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives has led to the discovery of a novel class of selective cannabinoid CB2 receptor agonists. These compounds have shown potential in treating neuropathic pain, with one derivative demonstrating high potency, selectivity, and oral bioavailability, as well as activity in a rat model of neuropathic pain .

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines has been achieved through oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones. The process is mediated by bis(acetyloxy)(phenyl)-λ³-iodane and boron trifluoride etherate, with the amount of catalyst being crucial for the reaction outcome .

Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones as Cognition Enhancers

A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have been synthesized and evaluated for their cognition-enhancing activity. These compounds have shown potent antiamnestic activity and are structurally related to known cognition enhancers like piracetam and oxiracetam .

Synthesis of Hybrid Imidazo[1,2-a]pyridine Structures

The synthesis of hybrid structures combining indenone or chromenone with imidazo[1,2-a]pyridine has been developed. These compounds were synthesized through palladium-catalyzed cascade reactions, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold .

Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions

Imidazo[1,5-a]pyridinium ions have been identified as fluorophores with dual emission pathways, which can be modulated by pH changes. These compounds are synthesized through a three-component coupling reaction and exhibit distinct fluorescence responses based on their structural isomers .

Gas-phase Fragmentation of Imidazo[1,2-a]pyridines

The gas-phase fragmentation behavior of 3-phenoxy imidazo[1,2-a]pyridines has been studied using tandem mass spectrometry and computational chemistry. The characteristic fragmentation patterns have been identified, which are useful for the identification of these compounds and their analogs .

Pyrrolidine-2,3-dione Derivatives

The synthesis and structural determination of pyrrolidine-2,3-dione derivatives have been conducted. These heterocyclic compounds have shown valuable biological activities and have been synthesized through multi-component reactions, with their structures confirmed by various spectroscopic methods .

Structural and Spectral Analysis of Imidazolidine-2,4-dione Derivatives

Racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has been synthesized and characterized. The structure was confirmed by X-ray diffraction, and the compound exhibited high thermal stability. The experimental results were compared with DFT calculations, showing good agreement .

One-Pot Synthesis of Imidazo[1,2-a]pyridines

A one-pot synthesis of imidazo[1,2-a]pyridines has been achieved via an Ortoleva-King reaction. The synthesis is compatible with various functional groups and results in compounds capable of excited state intramolecular proton transfer (ESIPT), which exhibit strong solid-state emission .

Scientific Research Applications

Fluorescence and Photophysical Behavior

A study by Garre et al. (2019) on a family of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties highlights their strong absorption across the UV-Vis spectrum and high fluorescence quantum yields. These properties, alongside enhanced water solubility in some fluorophores, suggest potential applications in bioorthogonal chemistry and as biomarkers or photochemical sensors due to their strong emissive behavior (Garre et al., 2019).

Synthesis and Structural Analysis

Prasad et al. (2018) synthesized and analyzed a new racemic compound related to imidazolidine-2,4-dione. Through spectral, thermal, and X-ray diffraction studies, they detailed the compound's favorable tautomer isomer structure and high thermal stability. This work contributes to understanding the structural and electronic properties of such compounds, which is crucial for designing materials with specific photophysical behaviors (Prasad et al., 2018).

Anticancer Potential and Molecular Docking

Research into chromeno[4,3-b]pyridine derivatives for breast cancer, as conducted by Abd El Ghani et al. (2022), demonstrated the anticancer activities of synthesized compounds through molecular docking and binding energy studies. This suggests that derivatives of imidazolidine-2,4-dione can be potent anticancer agents, with specific compounds showing high activity toward breast cancer cell lines (Abd El Ghani et al., 2022).

Cytotoxicity and ROS Generation

A study by Novotortsev et al. (2021) focused on selenium-containing dispiro indolinones derived from 2-selenoxoimidazolidin-4-ones. They reported significant in vitro cytotoxicity and reactive oxygen species (ROS) generation in cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Novotortsev et al., 2021).

Herbicidal Activity

Yano et al. (2001) synthesized imidazolidinedione derivatives with enhanced herbicidal activity. By modifying the substituents on the benzene ring and the imidazolidinedione ring, they identified compounds with high activity against various weeds. This indicates the potential for using such compounds in agricultural applications to develop new herbicides (Yano et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[1-[2-(2-fluorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4/c16-11-3-1-2-4-12(11)23-9-14(21)18-6-5-10(8-18)19-13(20)7-17-15(19)22/h1-4,10H,5-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREXCTYQXGWBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)

![2-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2540949.png)

![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)

![1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B2540955.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)

![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2540964.png)